4-[Amino(cyclopropyl)methyl]-2-methylphenol
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Overview
Description
4-[Amino(cyclopropyl)methyl]-2-methylphenol is an organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2-methylphenol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropylmethyl group.
Phenol Substitution: The final step involves the substitution of the amino(cyclopropyl)methyl group onto a methylphenol structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2-methylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
4-[Amino(cyclopropyl)methyl]-2-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2-methylphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-[Amino(cyclopropyl)methyl]-2-propylphenol
- 4-[Amino(cyclopropyl)methyl]-2-ethylphenol
- 4-[Amino(cyclopropyl)methyl]-2-butylphenol
Uniqueness
4-[Amino(cyclopropyl)methyl]-2-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-6-9(4-5-10(7)13)11(12)8-2-3-8/h4-6,8,11,13H,2-3,12H2,1H3 |
InChI Key |
POVHBDIJUZFRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2CC2)N)O |
Origin of Product |
United States |
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